Isopropyl N-p-hydroxyphenylcarbamate O-sulfate
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Overview
Description
Isopropyl N-p-hydroxyphenylcarbamate O-sulfate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of isopropyl N-phenylcarbamate, commonly known as Propham, which is used as a selective herbicide. The addition of the O-sulfate group enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-p-hydroxyphenylcarbamate O-sulfate typically involves the sulfation of isopropyl N-p-hydroxyphenylcarbamate. One common method includes the use of sulfur trioxide in the presence of a solvent like dimethylformamide (DMF) under anhydrous conditions . The reaction is facilitated by the addition of tetrabutylammonium counter-ions, which stabilize the sulfate group and improve the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar sulfation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of reagents and solvents, as well as the control of reaction parameters, are crucial for achieving high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-p-hydroxyphenylcarbamate O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the sulfate group, including amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Isopropyl N-p-hydroxyphenylcarbamate O-sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or as a tool for studying disease mechanisms.
Industry: The compound’s unique properties make it useful in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isopropyl N-p-hydroxyphenylcarbamate O-sulfate involves its interaction with specific molecular targets and pathways. The sulfate group can enhance the compound’s ability to interact with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfate: Used as an alkylating agent and has similar sulfation properties.
Diisopropyl sulfate: Another alkylating agent with similar chemical reactivity.
Uniqueness
Isopropyl N-p-hydroxyphenylcarbamate O-sulfate is unique due to its specific structure and the presence of both the carbamate and sulfate groups. This combination of functional groups provides distinct chemical and biological properties that are not found in other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
CAS No. |
18928-07-9 |
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Molecular Formula |
C10H13NO6S |
Molecular Weight |
275.28 g/mol |
IUPAC Name |
propan-2-yl N-(4-sulfooxyphenyl)carbamate |
InChI |
InChI=1S/C10H13NO6S/c1-7(2)16-10(12)11-8-3-5-9(6-4-8)17-18(13,14)15/h3-7H,1-2H3,(H,11,12)(H,13,14,15) |
InChI Key |
SWOMVSNGMIJJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O |
Origin of Product |
United States |
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